molecular formula C10H14O2 B3352608 2-Methoxy-5-(propan-2-YL)phenol CAS No. 499-79-6

2-Methoxy-5-(propan-2-YL)phenol

Cat. No. B3352608
CAS RN: 499-79-6
M. Wt: 166.22 g/mol
InChI Key: LYGISUJYQPUIDD-UHFFFAOYSA-N
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Description

“2-Methoxy-5-(propan-2-YL)phenol” is a phenol derivative with a molecular formula of C10H14O2 . It is also known as carvacrol, which is a colorless, clear, viscous liquid with a characteristic odor and taste (oregano). It has antimicrobial properties and is used as a food additive .


Synthesis Analysis

Phenol derivatives, including “2-Methoxy-5-(propan-2-YL)phenol”, have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . Many synthesis methods have been developed for phenol derivatives, with conventional strategies focusing on functionalizing and transforming functional groups around the aromatic ring .


Molecular Structure Analysis

The molecular structure of “2-Methoxy-5-(propan-2-YL)phenol” can be analyzed using its molecular formula C10H14O2 . The average mass is 164.201 Da and the monoisotopic mass is 164.083725 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Methoxy-5-(propan-2-YL)phenol” include a molecular weight of 166.22 . More detailed properties such as boiling point, density, etc., were not found in the search results.

Safety and Hazards

The safety data sheet for “2-Methoxy-5-(propan-2-YL)phenol” suggests avoiding breathing dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area . It also suggests keeping away from heat/sparks/open flames/hot surfaces .

Future Directions

Phenol derivatives, including “2-Methoxy-5-(propan-2-YL)phenol”, have been widely researched due to their high potential for synthesizing bioactive natural products and conducting polymers . They have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants . They are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .

properties

IUPAC Name

2-methoxy-5-propan-2-ylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-7(2)8-4-5-10(12-3)9(11)6-8/h4-7,11H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYGISUJYQPUIDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701299469
Record name 2-Methoxy-5-(1-methylethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701299469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-5-(propan-2-YL)phenol

CAS RN

499-79-6
Record name 2-Methoxy-5-(1-methylethyl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=499-79-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxy-5-(1-methylethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701299469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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